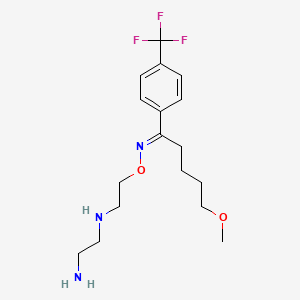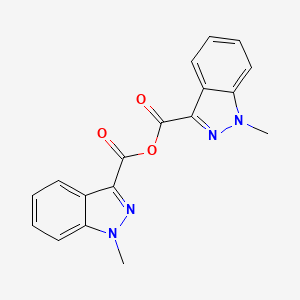
2-Amino-1,3-Diazepane-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,3-Diazepane-4-carboxylic Acid is a heterocyclic compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This compound features a seven-membered diazepane ring with an amine group at the second position and a carboxylic acid group at the fourth position. It is a valuable research compound with applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,3-Diazepane-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Industry: It is used in the development of new materials and catalysts.
Vorbereitungsmethoden
The synthesis of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves several steps:
Starting Materials: 1,3-Dibromopropane, ethylenediamine, sodium hydroxide, hydrochloric acid, water, and ethanol.
Step 1: 1,3-Dibromopropane is reacted with ethylenediamine in ethanol to form 2,5-Dibromo-1,4-diazapentane.
Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form 2,5-Dibromo-1,4-diazapentane-1,4-diol.
Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form this compound.
Analyse Chemischer Reaktionen
2-Amino-1,3-Diazepane-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Amino-1,3-Diazepane-4-carboxylic Acid involves its ability to participate in hydrogen bonding and act as a base due to the presence of the amine group. The carboxylic acid group contributes to its solubility in water and allows for potential salt formation. These properties enable the compound to interact with various molecular targets and pathways, making it useful in enzyme inhibition and receptor binding studies.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-Diazepane-4-carboxylic Acid can be compared with other similar compounds, such as:
1,4-Diazepane-2,5-dione: Another diazepane derivative with different functional groups.
1,3-Diazepane-2,4-dione: A structurally similar compound with a different arrangement of functional groups.
2,5-Diazepane-1,4-dione: A compound with a similar ring structure but different substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-1,3-Diazepane-4-carboxylic Acid involves the reaction of 1,3-Dibromopropane with ethylenediamine followed by hydrolysis and decarboxylation.", "Starting Materials": [ "1,3-Dibromopropane", "Ethylenediamine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: 1,3-Dibromopropane is reacted with ethylenediamine in ethanol to form 2,5-Dibromo-1,4-diazapentane.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide and water to form 2,5-Dibromo-1,4-diazapentane-1,4-diol.", "Step 3: The product from step 2 is decarboxylated with hydrochloric acid to form 2-Amino-1,3-Diazepane-4-carboxylic Acid." ] } | |
CAS-Nummer |
89531-99-7 |
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)









